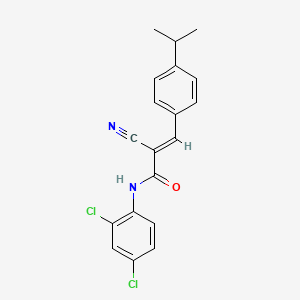
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell growth. A-769662 has been widely used in scientific research to investigate the role of AMPK in various biological pathways.
Mécanisme D'action
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to allosteric activation of the kinase activity of the α-subunit. AMPK activation by (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide results in phosphorylation of downstream targets involved in various biological pathways. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to induce autophagy by activating the ULK1 complex, a downstream target of AMPK. It has also been shown to inhibit mTOR signaling, a pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AMPK activation by (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has also been shown to increase fatty acid oxidation and decrease lipogenesis in the liver, leading to improved lipid metabolism. Additionally, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to induce autophagy and inhibit cell growth and proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, allowing for specific investigation of AMPK-mediated signaling pathways. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has some limitations as well. It has been shown to have off-target effects on other kinases, such as AKT and PKA, which may complicate interpretation of results. Additionally, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide. One area of interest is the role of AMPK activation by (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide in neurodegenerative diseases such as Alzheimer's disease. It has been shown that AMPK activation can improve cognitive function and reduce amyloid beta accumulation in mouse models of Alzheimer's disease. Another area of interest is the role of AMPK activation in cancer therapy. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been shown to inhibit cell growth and proliferation in various cancer cell lines, suggesting that it may be a potential therapeutic agent for cancer treatment. Finally, further investigation is needed to determine the long-term effects of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide on AMPK signaling and cellular function.
Méthodes De Synthèse
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can be synthesized by a multi-step process involving the coupling of 2,4-dichlorobenzonitrile with 4-isopropylphenylboronic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 3-bromo-4-methylphenylboronic acid. The resulting intermediate is then subjected to a cyanoamide formation reaction with ethyl cyanoacetate, followed by deprotection of the ethyl ester to yield (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide.
Applications De Recherche Scientifique
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been widely used in scientific research to investigate the role of AMPK in various biological pathways. It has been shown to activate AMPK in a dose-dependent manner and to induce AMPK-mediated signaling pathways. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has been used to study the effects of AMPK activation on glucose and lipid metabolism, autophagy, and cell growth. It has also been used to investigate the role of AMPK in cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)9-15(11-22)19(24)23-18-8-7-16(20)10-17(18)21/h3-10,12H,1-2H3,(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJLNFDKDKMGT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


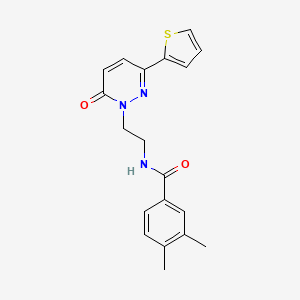
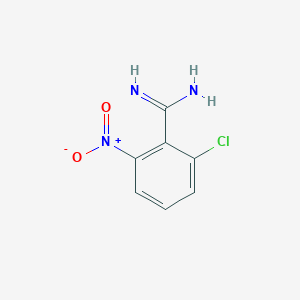
![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)
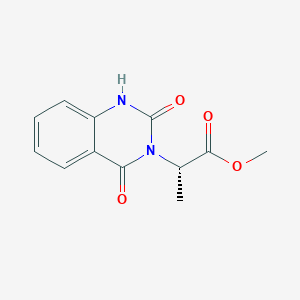
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
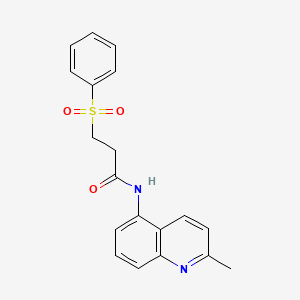
![1-(3,4-Dimethylphenyl)-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2810545.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2810547.png)
![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2810550.png)
![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)
